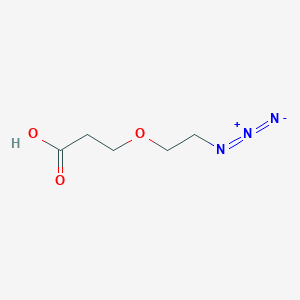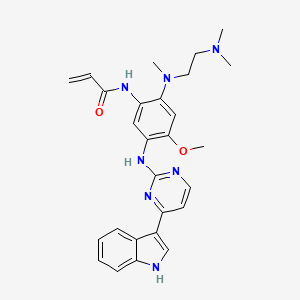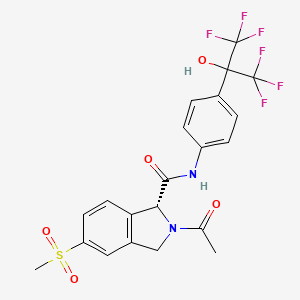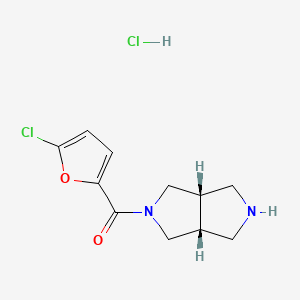
Azido-PEG1-acid
Descripción general
Descripción
Synthesis Analysis
Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
Azido-PEG1-acid has a molecular formula of C5H9N3O3 and a molecular weight of 159.1 g/mol .Chemical Reactions Analysis
Azido-PEG1-acid contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG1-acid has a molecular formula of C5H9N3O3 and a molecular weight of 159.1 g/mol . It appears as a liquid . It has no data available for odor, boiling point, melting point, flash point, and density .Aplicaciones Científicas De Investigación
Azido-PEG1-acid is a click chemistry reagent containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
-
Polymer Chemistry
- Azido-PEG1-acid is used in the synthesis of azide poly (ethylene glycol) derivatives .
- The azide end groups affect PEG melting behavior . In contrast to oxygen-containing end groups, azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .
- Melting temperature and degree of crystallinity decrease become especially relevant for PEGs with very low molecular weight, and its comprehension is particularly important for solid-state applications .
-
Bioorthogonal Chemistry
- Azido-PEG1-acid is used in bioorthogonal chemistry for wide-ranging applications .
- This field involves performing chemical reactions in living systems .
- The azide group in Azido-PEG1-acid can react with various compounds via click chemistry, enabling the creation of complex molecules within biological systems .
-
Protein Labeling
- Azido-PEG1-acid can be used for protein labeling . The azide group can react with alkyne-tagged proteins via click chemistry, allowing for the attachment of various functional groups or labels .
- This can be useful in a variety of research applications, such as studying protein function, localization, and interaction .
-
Drug Delivery
-
Surface Modification
- Azido-PEG1-acid can be used to modify the surface of materials . The azide group can react with alkyne-functionalized surfaces via click chemistry, allowing for the attachment of PEG chains .
- This can improve the biocompatibility of the material, reduce nonspecific binding, and increase resistance to protein adsorption .
-
PROTAC Linker
- Azido-PEG1-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
- PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- The azide group in Azido-PEG1-acid can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
-
Nanotechnology
- Azido-PEG1-acid can be used in nanotechnology for the functionalization of nanoparticles .
- The azide group can react with alkyne-functionalized nanoparticles via click chemistry, allowing for the attachment of PEG chains .
- This can improve the stability and biocompatibility of the nanoparticles, and can also be used to attach other functional groups or molecules .
-
Biosensors
- Azido-PEG1-acid can be used in the development of biosensors .
- The azide group can react with alkyne-functionalized sensor surfaces via click chemistry, allowing for the attachment of PEG chains .
- This can improve the sensitivity and selectivity of the sensor, and can also be used to attach other functional groups or molecules .
-
Cellular Imaging
-
Chemical Biology
- Azido-PEG1-acid is used in chemical biology for the study of biological systems .
- The azide group can react with various compounds via click chemistry, enabling the creation of complex molecules within biological systems .
- This can be used to study the function and interaction of these molecules in a biological context .
-
Material Science
- Azido-PEG1-acid can be used in material science for the functionalization of materials .
- The azide group can react with alkyne-functionalized materials via click chemistry, allowing for the attachment of PEG chains .
- This can improve the properties of the material, such as its biocompatibility, stability, and resistance to nonspecific binding .
-
Therapeutics
- Azido-PEG1-acid can be used in the development of therapeutics .
- The azide group can react with alkyne-functionalized drugs via click chemistry, allowing for the attachment of PEG chains .
- This can improve the solubility, stability, and bioavailability of the drugs, and can also be used to control their release .
Safety And Hazards
In case of skin contact with Azido-PEG1-acid, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Direcciones Futuras
Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This makes it a promising tool for future applications in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility .
Propiedades
IUPAC Name |
3-(2-azidoethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVLUVEHHGAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)
![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)
![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)